

# In-Depth Technical Guide: Eplivanserin (CAS Number 130579-75-8)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Eplivanserin	
Cat. No.:	B560403	Get Quote

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# Introduction

**Eplivanserin**, with the CAS number 130579-75-8, is a potent and selective serotonin 5-HT2A receptor inverse agonist.[1] It was investigated primarily for the treatment of insomnia and also explored for its potential in managing sleep disturbances associated with fibromyalgia.[2][3] Developed by Sanofi-Aventis under the planned trade name Ciltyri®, its development was ultimately discontinued despite completing Phase III clinical trials for insomnia.[4][5] This technical guide provides a comprehensive overview of the scientific literature on **Eplivanserin**, including its mechanism of action, synthesis, pharmacological data, and clinical trial outcomes.

## **Mechanism of Action**

**Eplivanserin** functions as an inverse agonist at the serotonin 5-HT2A receptor.[4] Unlike agonists which activate receptors, or neutral antagonists which block agonist activity, an inverse agonist binds to the same receptor and elicits an opposite pharmacological response to that of the agonist. This action at the 5-HT2A receptor is believed to be the primary mechanism for its sleep-promoting effects.

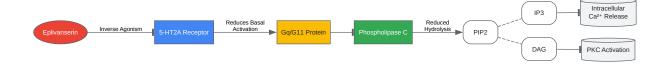
Notably, **Eplivanserin** exhibits high selectivity for the 5-HT2A receptor with practically no affinity for dopamine, histamine, or adrenergic receptors, distinguishing it from older sedating drugs that often have a broader receptor interaction profile.[4] Paradoxically, unlike many 5-

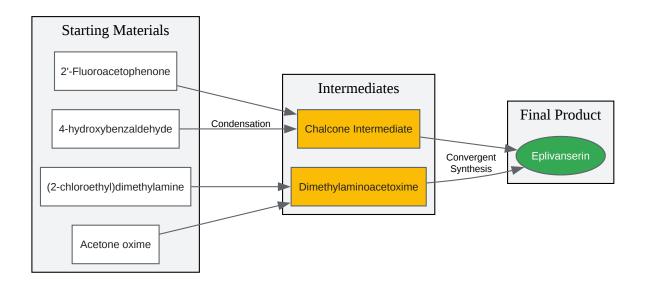


HT2A antagonists that can lead to receptor downregulation, **Eplivanserin** has been observed to upregulate the expression of 5-HT2A receptors.[4]

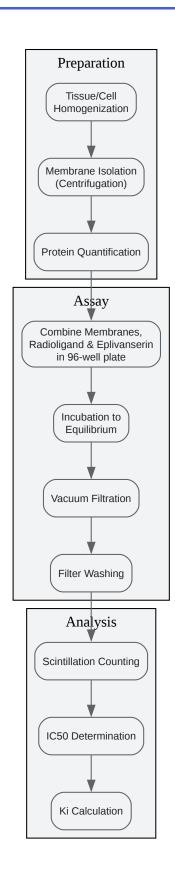
# **Signaling Pathway**

The primary signaling pathway influenced by **Eplivanserin** is the Gq/G11 pathway coupled to the 5-HT2A receptor. Agonist binding to the 5-HT2A receptor typically activates this pathway, leading to the hydrolysis of inositol phosphates and an increase in intracellular calcium. As an inverse agonist, **Eplivanserin** is understood to reduce the constitutive activity of this pathway, thereby promoting sleep.









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- To cite this document: BenchChem. [In-Depth Technical Guide: Eplivanserin (CAS Number 130579-75-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560403#cas-number-130579-75-8-scientific-literature-search]

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